molecular formula C₁₁H₂₀O₂ B153939 Methyl (Z)-8-methylnon-6-enoate CAS No. 112375-42-5

Methyl (Z)-8-methylnon-6-enoate

Cat. No.: B153939
CAS No.: 112375-42-5
M. Wt: 184.27 g/mol
InChI Key: VGNUXABWYPYWTB-VURMDHGXSA-N
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Description

Methyl (Z)-8-methylnon-6-enoate is a branched unsaturated methyl ester characterized by a (Z)-configured double bond at the 6-position and a methyl substituent at the 8-position of the nonenoate chain. For instance, related esters like isopentyl 8-methylnon-6-enoate (C₁₅H₂₈O₂, MW 240.38) share the same carbon backbone but differ in ester group substitution . The (Z)-stereochemistry of the double bond is critical, as it influences molecular geometry, intermolecular interactions, and biological activity compared to (E)-isomers .

Properties

CAS No.

112375-42-5

Molecular Formula

C₁₁H₂₀O₂

Molecular Weight

184.27 g/mol

IUPAC Name

methyl (Z)-8-methylnon-6-enoate

InChI

InChI=1S/C11H20O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h6,8,10H,4-5,7,9H2,1-3H3/b8-6-

InChI Key

VGNUXABWYPYWTB-VURMDHGXSA-N

SMILES

CC(C)C=CCCCCC(=O)OC

Isomeric SMILES

CC(C)/C=C\CCCCC(=O)OC

Canonical SMILES

CC(C)C=CCCCCC(=O)OC

Synonyms

(Z)-8-Methyl-6-Nonenoic Acid Methyl Ester;  (Z)-8-Methyl-6-nonenoic Acid Methyl Ester;  8-Methyl-cis-6-nonenoic Acid Methyl Ester;  cis-8-Methyl-6-nonenoic Acid Methyl Ester

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Key structural variations among similar esters include:

  • Ester Group Substitution: Methyl vs. isopentyl (e.g., isopentyl 8-methylnon-6-enoate ). Larger ester groups increase hydrophobicity and molecular weight. Complex esters (e.g., (4-hydroxy-3-methoxyphenyl)methyl (E)-8-methylnon-6-enoate ) introduce additional functional groups that enhance biological activity.
  • Double Bond Position and Configuration: Methyl (Z)-7-tetradecenoate (C₁₅H₂₈O₂) has a longer 14-carbon chain with a (Z)-double bond at position 7, altering packing efficiency and melting points . Methyl (Z)-9-hexadecenoate (palmitoleate) is a common unsaturated fatty acid ester with applications in lipid metabolism studies .

Physical and Chemical Properties

Table 1 summarizes properties of selected esters:

Compound Molecular Formula Molecular Weight CAS Number Key Properties
Methyl (Z)-8-methylnon-6-enoate* C₁₁H₁₈O₂ ~182.26 Not explicitly listed Hypothetical: Lower hydrophobicity vs. isopentyl analogs; (Z)-configuration enhances fluidity
Isopentyl 8-methylnon-6-enoate C₁₅H₂₈O₂ 240.38 1215128-16-7 Higher MW; used in flavor/fragrance industries due to volatility profile
Methyl (Z)-7-tetradecenoate C₁₅H₂₈O₂ 240.38 Not provided Longer chain increases boiling point; similar applications in biosurfactants
Methyl oleate (Z9-18:Me) C₁₉H₃₆O₂ 296.49 112-62-9 Higher chain length improves lubricity; widely used in biodiesel

*Hypothetical data inferred from structural analogs.

Analytical Characterization

  • Chromatography: Gas chromatography (GC) retention indices for branched esters (e.g., isopentyl 8-methylnon-6-enoate) differ significantly from linear counterparts due to steric effects .
  • Spectroscopy: NMR and MS data for related compounds (e.g., hexadecanoic acid methyl ester ) provide reference frameworks for identifying structural features.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing Methyl (Z)-8-methylnon-6-enoate with high stereochemical purity?

  • Methodological Answer : Optimize reaction conditions using catalysts like Grubbs’ catalysts for olefin metathesis to ensure (Z)-configuration selectivity. Employ low-temperature techniques (e.g., -20°C) to minimize isomerization. Monitor reaction progress via TLC and GC-MS for intermediate verification. Purification via fractional distillation or preparative HPLC can enhance purity. Validate stereochemistry using NOE NMR experiments .

Q. How can researchers validate the identity and purity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare 1H^1H and 13C^{13}C spectra with literature data for (Z)-isomers (e.g., δ 5.3–5.4 ppm for olefinic protons).
  • IR : Confirm ester carbonyl absorption near 1740 cm1^{-1}.
  • GC-MS : Check for molecular ion peaks at m/z 184 (C11_{11}H20_{20}O2_2) and fragmentation patterns.
  • Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns .

Q. What solvent systems are optimal for chromatographic separation of this compound from byproducts?

  • Methodological Answer : Use non-polar solvents (e.g., hexane:ethyl acetate, 9:1) for normal-phase silica gel chromatography. For reversed-phase HPLC, acetonitrile:water (70:30) with 0.1% trifluoroacetic acid improves resolution. Pre-saturate TLC plates to avoid tailing .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and stability of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model:

  • Torsional barriers : Assess rotational freedom around the ester group and double bond.
  • Thermodynamic stability : Compare Gibbs free energy of (Z) vs. (E) isomers.
  • Reaction pathways : Simulate acid-catalyzed isomerization kinetics. Validate predictions with experimental Arrhenius plots .

Q. What analytical approaches resolve discrepancies in NMR data for this compound across studies?

  • Methodological Answer : Address contradictions by:

  • Solvent standardization : Use deuterated chloroform (CDCl3_3) for consistency.
  • Paramagnetic shifts : Add shift reagents (e.g., Eu(fod)3_3) to separate overlapping signals.
  • 2D NMR : Employ COSY and HSQC to assign coupled protons and carbons unambiguously.
  • Meta-analysis : Cross-reference data from peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) to identify systematic errors .

Q. How can researchers design a meta-analysis to evaluate the environmental persistence of this compound in aquatic systems?

  • Methodological Answer :

  • Data inclusion criteria : Prioritize studies with LC50_{50} values for aquatic organisms and hydrolysis half-lives (t1/2_{1/2}) at pH 7–8.
  • Statistical models : Apply random-effects models to account for heterogeneity in experimental conditions (temperature, salinity).
  • Sensitivity analysis : Test robustness by excluding outliers or low-quality datasets (e.g., non-GLP-compliant studies) .

Data Presentation Guidelines

Table 1 : Key Spectroscopic Data for this compound

Technique Key Peaks/Data Interpretation
1H^1H NMRδ 5.35 (m, 2H, CH2_2=CH)(Z)-configuration confirmed by coupling constants (J = 10–12 Hz)
13C^{13}C NMRδ 171.2 (C=O), 130.5 (CH2_2=CH)Ester carbonyl and olefinic carbons
GC-MSm/z 184 [M]+^+, 153 [M-OCH3_3]+^+Molecular ion and ester cleavage fragment

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